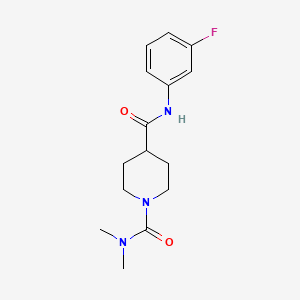
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as PPMB, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds called amides and has a molecular weight of 311.81 g/mol. PPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide inhibits the activity of PKD1 by binding to the enzyme and preventing it from carrying out its normal function. PKD1 is involved in the regulation of various cellular processes such as cell growth, survival, and migration. By inhibiting PKD1, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can affect these processes and potentially be used as a therapeutic agent for diseases such as cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide in laboratory experiments is its specificity for PKD1. This allows researchers to study the function of PKD1 without affecting other cellular processes. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is the development of more potent and selective inhibitors of PKD1, which could have therapeutic applications beyond cancer. Additionally, further research is needed to understand the mechanisms by which 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide affects other cellular processes such as inflammation.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can be synthesized by reacting 4-chlorophenol with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromobutane to yield 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of a protein called protein kinase D1 (PKD1), which plays a role in cell growth and survival. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has also been used to study the function of other enzymes such as phosphodiesterases and histone deacetylases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAUYYOSZCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)
![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)